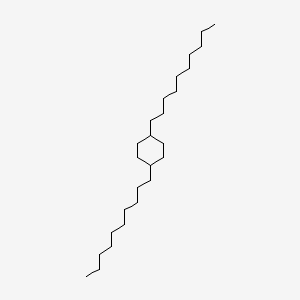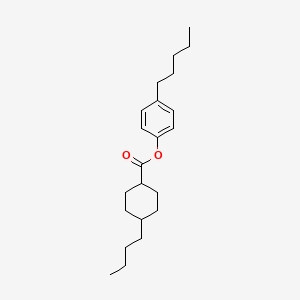
4-Pentylphenyl trans-4-butyl-cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylphenyl trans-4-butyl-cyclohexanecarboxylate typically involves the esterification of 4-pentylphenol with trans-4-butylcyclohexanecarboxylic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentylphenyl trans-4-butyl-cyclohexanecarboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Compounds with new functional groups replacing the ester group
Applications De Recherche Scientifique
4-Pentylphenyl trans-4-butyl-cyclohexanecarboxylate is widely used in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-Pentylphenyl trans-4-butyl-cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and signaling pathways . Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentylphenyl trans-4-butyl-cyclohexanecarboxylate: C22H34O2
4-Hexylphenyl trans-4-butyl-cyclohexanecarboxylate: C23H36O2
4-Heptylphenyl trans-4-butyl-cyclohexanecarboxylate: C24H38O2
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its balanced hydrophobic and hydrophilic regions make it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
70602-95-8 |
|---|---|
Formule moléculaire |
C22H34O2 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
(4-pentylphenyl) 4-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H34O2/c1-3-5-7-9-19-12-16-21(17-13-19)24-22(23)20-14-10-18(11-15-20)8-6-4-2/h12-13,16-18,20H,3-11,14-15H2,1-2H3 |
Clé InChI |
DKCNOTQUELVMHN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


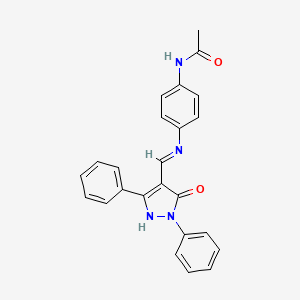

![N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B13800309.png)
![Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide]](/img/structure/B13800315.png)
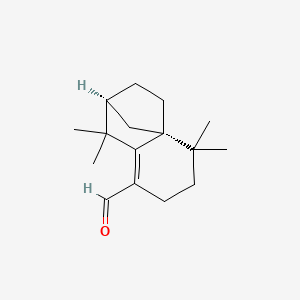
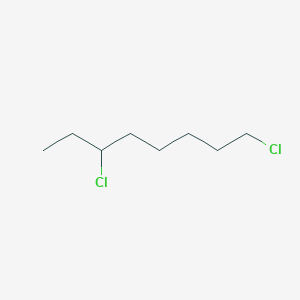

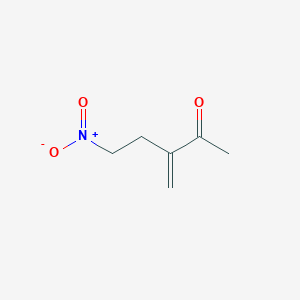

![Acetamide,2-[(acetyloxy)imino]-2-cyano-](/img/structure/B13800340.png)
![2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide](/img/structure/B13800355.png)


